molecular formula C10H9ClN2S B7723170 5-(4-chlorophenyl)-1-methylimidazole-2-thiol

5-(4-chlorophenyl)-1-methylimidazole-2-thiol

Cat. No.: B7723170
M. Wt: 224.71 g/mol
InChI Key: RGYNOPLNIDBIGT-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-1-methylimidazole-2-thiol is a heterocyclic compound that contains an imidazole ring substituted with a 4-chlorophenyl group and a thiol group. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-methylimidazole-2-thiol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and methylamine.

    Formation of Imidazole Ring: The initial step involves the condensation of 4-chlorobenzaldehyde with methylamine to form an intermediate Schiff base. This intermediate undergoes cyclization with thiourea to form the imidazole ring.

    Thiol Group Introduction: The thiol group is introduced by reacting the imidazole intermediate with hydrogen sulfide or a thiolating agent under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-1-methylimidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or the chlorophenyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified imidazole derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

5-(4-chlorophenyl)-1-methylimidazole-2-thiol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-methylimidazole-2-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar structure but contains a thiadiazole ring instead of an imidazole ring.

    5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol: Contains an oxadiazole ring, offering different chemical properties and biological activities.

Uniqueness

5-(4-chlorophenyl)-1-methylimidazole-2-thiol is unique due to its specific substitution pattern and the presence of both a thiol group and a chlorophenyl group. This combination imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

5-(4-chlorophenyl)-1-methylimidazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c1-13-9(6-12-10(13)14)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYNOPLNIDBIGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1S)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CN=C1S)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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